molecular formula C11H15NO B582423 (R)-Cyclopropyl(3-methoxyphenyl)methanamine CAS No. 1212958-89-8

(R)-Cyclopropyl(3-methoxyphenyl)methanamine

Cat. No.: B582423
CAS No.: 1212958-89-8
M. Wt: 177.247
InChI Key: ILNBYLMWHBLDTE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Cyclopropyl(3-methoxyphenyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a methoxyphenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclopropyl(3-methoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 3-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the amine, facilitating the nucleophilic substitution reaction with cyclopropyl bromide.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired enantiomerically pure compound.

Industrial Production Methods: Industrial production of ®-Cyclopropyl(3-methoxyphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: ®-Cyclopropyl(3-methoxyphenyl)methanamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

®-Cyclopropyl(3-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and structural interactions provide insights into its mode of action.

Comparison with Similar Compounds

  • ®-1-(3-Methoxyphenyl)ethylamine
  • 3-Methoxyphenethylamine
  • Methoxetamine

Comparison:

  • Structural Differences: ®-Cyclopropyl(3-methoxyphenyl)methanamine contains a cyclopropyl group, which distinguishes it from other similar compounds that may have different alkyl or aryl groups.
  • Unique Properties: The presence of the cyclopropyl group imparts unique steric and electronic properties, influencing its reactivity and biological activity.
  • Applications: While similar compounds may share some applications, ®-Cyclopropyl(3-methoxyphenyl)methanamine’s unique structure makes it particularly valuable in specific research and industrial contexts.

Properties

IUPAC Name

(R)-cyclopropyl-(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11H,5-6,12H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNBYLMWHBLDTE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.